REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].Cl[Si](C)(C)C.[CH3:17][CH2:18]O>>[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([O:9][CH2:17][CH3:18])=[O:8]
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Name
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|
Quantity
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20.01 g
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Type
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reactant
|
Smiles
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ClC=1C(=NC=C(C(=O)O)C1)Cl
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Name
|
|
Quantity
|
132 mL
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Type
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reactant
|
Smiles
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Cl[Si](C)(C)C
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Name
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|
Quantity
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500 mL
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Type
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reactant
|
Smiles
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CCO
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Type
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CUSTOM
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Details
|
The reaction was stirred for 72 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated
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Type
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ADDITION
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Details
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diluted with EtOAc (500 mL)
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Type
|
WASH
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Details
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washed with saturated NaHCO3 (2×100 mL) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic was then dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
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Smiles
|
ClC=1C(=NC=C(C(=O)OCC)C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |